GSK864 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) enzymes. [, , , , , , ] IDH1 is an enzyme involved in cellular metabolism, specifically in the citric acid cycle (TCA cycle), where it catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (αKG). [, ] Mutations in the IDH1 gene are frequently observed in various cancers, including gliomas and acute myeloid leukemia. [, , ] These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2HG), instead of αKG. [, , ] 2HG contributes to tumorigenesis by interfering with various cellular processes, including epigenetic regulation. [, ]
GSK864 selectively targets and inhibits the mutant IDH1 enzyme, thereby reducing 2HG production and restoring normal αKG levels. [, , , ] This selective inhibition makes GSK864 a valuable tool in studying the role of mutant IDH1 in cancer development and progression. Furthermore, its potential to reverse the oncogenic effects of mutant IDH1 has garnered significant interest in developing GSK864 as a targeted cancer therapy.
GSK864 is classified as a selective inhibitor of mutant isocitrate dehydrogenase 1. It emerged from research efforts aimed at identifying compounds that can selectively inhibit the enzymatic activity of mutant forms of isocitrate dehydrogenase, which are implicated in various cancers. The compound was developed by GlaxoSmithKline and has been evaluated in preclinical studies for its efficacy and safety profiles.
The synthesis of GSK864 involves several key steps, typically starting from commercially available precursors. The process generally includes:
Specific synthetic routes may vary, but they generally aim to optimize yield and selectivity towards the mutant enzyme while minimizing off-target effects.
The molecular structure of GSK864 features a triazine core with various functional groups that enhance its interaction with the active site of mutant isocitrate dehydrogenase 1. Key structural characteristics include:
Data on molecular weight, solubility, and other physicochemical properties are critical for understanding its behavior in biological systems.
GSK864 primarily acts through competitive inhibition of mutant isocitrate dehydrogenase 1. The mechanism involves:
Reactions involving GSK864 have been characterized using techniques such as mass spectrometry and high-performance liquid chromatography to quantify its effects on enzyme activity and metabolite levels.
The mechanism of action for GSK864 involves:
Data from various studies indicate that GSK864 effectively reduces levels of 2-hydroxyglutarate in cellular models expressing mutant isocitrate dehydrogenase 1, supporting its potential therapeutic use in cancer treatment.
GSK864 exhibits several notable physical and chemical properties:
These properties are essential for formulating the compound into viable drug delivery systems.
GSK864 has significant implications in cancer research, particularly in:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3